![molecular formula C10H7ClF2O3 B2450177 (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid CAS No. 1329166-85-9](/img/structure/B2450177.png)
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and was first synthesized in the 1960s. It has been used clinically since the 1980s and has been found to be effective in treating various types of pain, including osteoarthritis, rheumatoid arthritis, and menstrual pain.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Investigations
- X-ray Crystallography and Spectroscopy : The structural properties of compounds similar to (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid have been extensively studied using X-ray crystallography and spectroscopic methods. These studies provide insights into the molecular structure, interactions, and stabilization forces within the crystal lattice of such compounds (Venkatesan et al., 2016).
Nonlinear Optical Properties
- Hyperpolarizability Analysis : Research on related prop-2-enoic acid derivatives has shown significant potential in nonlinear optical (NLO) properties. For example, the study of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride revealed high hyperpolarizability, indicating its usefulness in future NLO applications (Mary et al., 2014).
Synthesis and Drug Potential
- Synthesis and Potential as Antileukotrienic Agents : The synthesis and evaluation of similar compounds have demonstrated potential in drug development, particularly as antileukotrienic agents. Such studies involve exploring the synthesis under specific conditions and evaluating biological activities like antiplatelet activity (Jampílek et al., 2004).
Molecular Conformation and Stability
- Conformational and Stability Analysis : Density functional theory has been used to investigate the conformational behavior and structural stability of related compounds. This kind of research aids in understanding the molecular conformation and stability, which is crucial for the development of new materials or drugs (Mary et al., 2014).
Bioactivity and DNA Interaction
- DNA Interaction and Biological Screening : Studies have also focused on the DNA binding properties and biological activity of similar compounds. This includes understanding their interaction with DNA and evaluating their potential in various biological screenings, like antioxidant and antitumor activities (Sirajuddin et al., 2015).
Electronic Properties for Solar Cell Applications
- Solar Cell Efficiency and Electronic Properties : The synthesis of compounds like 2-(cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid demonstrates their application in solar cell technology. The electronic properties, such as absorption spectrum and molar extinction coefficient, are critical for their use in dye-sensitized solar cells (Shanmugam et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRACTNYZGBMOH-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
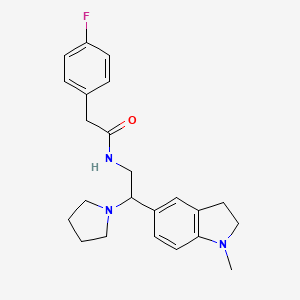
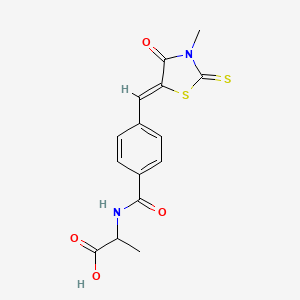
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)
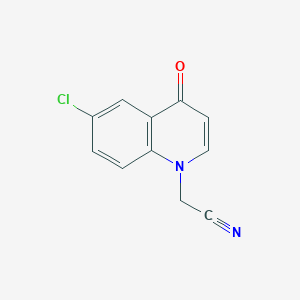
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
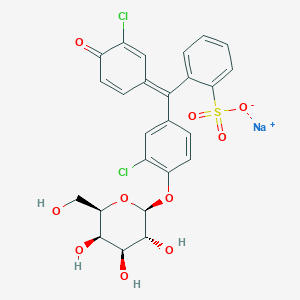
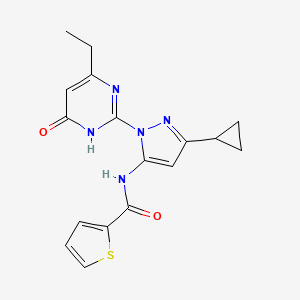

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)